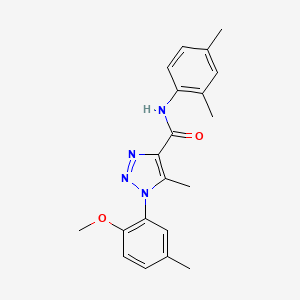

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a triazole-carboxamide derivative featuring a 2,4-dimethylphenyl group on the carboxamide nitrogen, a 2-methoxy-5-methylphenyl substituent on the triazole ring, and a methyl group at position 5 of the triazole core.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-12-6-8-16(14(3)10-12)21-20(25)19-15(4)24(23-22-19)17-11-13(2)7-9-18(17)26-5/h6-11H,1-5H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSDIVXDQXOXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a unique molecular structure that includes a triazole ring and various substituents on the phenyl rings, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 350.422 g/mol. The triazole moiety is known for its diverse biological activities and serves as a scaffold for drug design.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

- A study demonstrated that related triazole derivatives displayed antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC values ranging from 1.1 to 4.24 μM .

- The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The synthesized derivatives showed TS inhibitory activity comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Compounds with similar triazole structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .

- The molecular docking studies support these findings by showing favorable interactions between the triazole derivatives and bacterial targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit essential enzymes involved in cancer cell proliferation and microbial growth. For example, TS inhibition leads to reduced DNA synthesis in cancer cells.

- Cell Signaling Pathways : Some studies suggest that triazole derivatives can modulate signaling pathways associated with inflammation and cell survival . This includes blocking pathways like NF-kB which are critical in inflammatory responses.

Case Studies and Experimental Findings

Several experimental studies have assessed the biological activities of triazole derivatives:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations :

- Electron-Donating Groups : The 2-methoxy-5-methylphenyl group on the triazole introduces both methoxy (electron-donating) and methyl (hydrophobic) functionalities, contrasting with the purely hydrophobic 4-isopropylphenyl group in .

- Synthetic Flexibility : Derivatives with simpler R1 groups (e.g., 4-methylphenyl) allow for rapid diversification of the carboxamide substituent , whereas the target compound’s synthesis requires precise regioselective coupling.

Physicochemical and Spectral Data

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

- IR Spectroscopy : Expected peaks include N-H stretching (~3300 cm⁻¹ for carboxamide) and C=O stretching (~1650 cm⁻¹), consistent with triazole-carboxamides .

- ¹H NMR : Distinct signals for methoxy (~δ 3.8 ppm) and aromatic methyl groups (~δ 2.3 ppm) would differentiate it from analogues lacking these substituents .

Q & A

Q. Advanced

- Optimization : Ultrasound-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while DCM is preferred for azide formation to minimize side reactions .

How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 395.18) .

- X-Ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangements (e.g., dihedral angles between triazole and aryl groups) .

Q. Advanced

- Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation of the methoxy group) .

- Solid-State IR : Identifies hydrogen-bonding patterns critical for crystallinity .

What chemical reactions can this compound undergo, and how do functional groups dictate reactivity?

Q. Basic

- Electrophilic Substitution : The electron-rich methoxy group directs nitration or halogenation to the para position .

- Hydrolysis : The carboxamide group resists hydrolysis under acidic conditions but cleaves with strong bases (e.g., NaOH in refluxing ethanol) .

Q. Advanced

- Click Chemistry : The triazole ring participates in further CuAAC reactions to generate bioconjugates (e.g., with PEG-azides for solubility studies) .

- Photochemical Reactivity : UV irradiation induces isomerization of the triazole ring in polar solvents, monitored by UV-Vis spectroscopy .

How should researchers design experiments to evaluate its biological activity against cancer cell lines?

Q. Advanced

- Cell Line Selection : Use panels with varying receptor expression (e.g., MCF-7 for estrogen receptor-positive breast cancer, HeLa for cervical cancer) to assess selectivity .

- Dose-Response Curves : Test concentrations from 0.1–100 µM over 48–72 hours, with cisplatin as a positive control .

- Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) or caspase inhibitors to elucidate apoptosis pathways .

How can contradictions in reported bioactivity data be resolved?

Q. Advanced

- Substituent Analysis : Compare analogs with halogen (e.g., fluoro) vs. alkyl (e.g., methyl) groups; fluorinated derivatives often show enhanced membrane permeability .

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers to reduce inter-lab variability .

What computational methods are used to predict binding modes and structure-activity relationships (SAR)?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between the carboxamide and Thr766 .

- QSAR Modeling : Hammett constants of substituents correlate with logP and IC₅₀ values in leukemia cell lines (R² > 0.85) .

What strategies improve synthetic yield and scalability for preclinical studies?

Q. Advanced

- Flow Chemistry : Continuous synthesis reduces batch variability and increases throughput (e.g., 85% yield at 10 g scale) .

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for azide formation, reducing waste and toxicity .

How can derivatization enhance its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.